N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide
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Overview
Description
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a benzyl group attached to a tetrahydroquinoline ring, which is further modified with a sulfonamide group. Its intricate molecular architecture makes it a subject of interest in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common approach is the use of methyl arenes as a surrogate for aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst in solvent-free conditions via the Biginelli reaction. This method ensures a high yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to enhance efficiency and cost-effectiveness. Large-scale synthesis often requires the use of specialized equipment and controlled environments to maintain consistent quality and safety standards.
Chemical Reactions Analysis
Types of Reactions: N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic pathways.
Biology: In biological research, N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is used to study its interactions with biological macromolecules. It can act as a probe to investigate enzyme activities and binding affinities.
Medicine: The compound has shown potential in medicinal chemistry, where it is evaluated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide
Uniqueness: N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide stands out due to its specific sulfonamide group, which imparts unique chemical and biological properties compared to similar compounds
Biological Activity
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide is a compound of significant interest in pharmaceutical research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core , a benzyl group , and a sulfonamide moiety , which contribute to its chemical reactivity and biological interactions. The presence of these functional groups allows for diverse interactions with various biological targets.
Property | Value |
---|---|
Molecular Formula | C18H20N2O3S |
Molecular Weight | 342.43 g/mol |
LogP | 3.45 |
Hydrogen Bond Acceptors | 4 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound primarily involves the inhibition of specific enzymes . It is believed to bind to the active sites of kinases, competing with adenosine triphosphate (ATP), thus disrupting critical cellular signaling pathways. This inhibition can lead to various therapeutic effects, including:
- Anticancer properties : By inhibiting kinase activity, the compound may prevent tumor cell proliferation.
- Modulation of metabolic pathways : Altering enzyme activities can impact metabolic processes within cells.
Antiproliferative Activity
Research has demonstrated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : Studies report IC50 values ranging from 0.20 µM to 0.70 µM for related compounds against human tumor cell lines such as HT-29 and A2058 melanoma cells .
Binding Affinity Studies
Binding affinity studies reveal that the compound effectively interacts with several molecular targets:
Target | Binding Affinity (Kd) |
---|---|
Protein Kinase A | 50 nM |
Choline Kinase | 0.45 µM |
Epidermal Growth Factor Receptor (EGFR) | 7.0 nM |
These interactions are crucial for understanding the compound's therapeutic potential and guiding further drug development.
Case Studies
- Inhibition of Choline Kinase : A study highlighted the role of choline kinase inhibitors in reducing tumor growth in vivo. The compound demonstrated significant antiproliferative activity against cancer cell lines with low toxicity profiles .
- EGFR Inhibition : Compounds structurally related to this compound have shown promising results in inhibiting EGFR activity in various cancer models .
Properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)propane-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14(2)25(23,24)20-17-9-10-18-16(12-17)8-11-19(22)21(18)13-15-6-4-3-5-7-15/h3-7,9-10,12,14,20H,8,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDPMUACHGHYTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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